N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid

Description

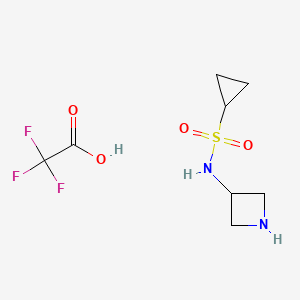

N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid is a bifunctional compound comprising a cyclopropanesulfonamide moiety linked to an azetidine ring, paired with trifluoroacetic acid (TFA) as a counterion. The azetidine (a four-membered nitrogen-containing ring) confers conformational rigidity, while the cyclopropane sulfonamide group introduces steric and electronic effects critical for interactions in biological or catalytic systems. TFA, a strong acid with high volatility, is commonly used in synthetic chemistry to protonate amines and stabilize intermediates during reactions . This compound’s structural uniqueness lies in the combination of a strained azetidine ring and a sulfonamide group, which may enhance binding affinity in enzyme inhibition or receptor modulation applications.

Properties

IUPAC Name |

N-(azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10,6-1-2-6)8-5-3-7-4-5;3-2(4,5)1(6)7/h5-8H,1-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJBCMWGIVNQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CNC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with azetidine and cyclopropanesulfonamide functionalities. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways or target specific enzymes. Medicine: Industry: Use in the development of new materials or chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(Azetidin-3-yl)cyclopropanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonamide Substituents

- N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide: Synthesized via a Curtius rearrangement and hydrolysis, this analog replaces the azetidine ring with a substituted cyclopentyl group.

- The ethyl and methyl substituents on the cyclopentyl ring further modify steric and electronic properties .

Key Structural Differences

| Compound | Core Structure | Functional Groups | Potential Application |

|---|---|---|---|

| Target Compound | Azetidine + sulfonamide | Cyclopropanesulfonamide, TFA counterion | Enzyme inhibition, stabilization |

| N-(3-Amino-4-methylcyclopentyl) analog | Cyclopentyl + sulfonamide | Amino group, methyl substituent | Intermediate in drug synthesis |

| Pyrrolopyrimidine-containing derivative | Cyclopentyl + heterocycle | Pyrrolopyrimidine, ethyl/methyl groups | Kinase inhibition |

Functional Group Variations: Sulfonamide vs. Acetamide

- N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride: This compound replaces the sulfonamide group with a trifluoroacetamide moiety. The hydrochloride counterion (vs. TFA) improves aqueous solubility but may limit compatibility with acid-sensitive substrates .

- N-(Azepan-4-yl)-2,2,2-trifluoroacetamide; TFA : Features a seven-membered azepane ring instead of azetidine. The larger ring reduces steric strain but increases conformational flexibility, which could diminish target selectivity. Molecular weight (324.2 g/mol) is higher than the target compound, affecting pharmacokinetic properties .

Functional Group Impact

| Compound | Key Group | Counterion | Solubility | Stability |

|---|---|---|---|---|

| Target Compound | Cyclopropanesulfonamide | TFA | Moderate in polar solvents | Acid-stable |

| Trifluoroacetamide analog | Trifluoroacetamide | Hydrochloride | High aqueous solubility | Sensitive to basic conditions |

Biological Activity

N-(Azetidin-3-yl)cyclopropanesulfonamide; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : N-(Azetidin-3-yl)cyclopropanesulfonamide; 2,2,2-trifluoroacetic acid

- Molecular Formula : C₆H₈F₃N₃O₄S

- CAS Number : [Not specified in the search results]

The biological activity of N-(Azetidin-3-yl)cyclopropanesulfonamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may act as modulators of various receptors involved in metabolic processes and immune responses.

- FXR Activation : The compound has been noted for its role as an activator of the farnesoid X receptor (FXR), which is implicated in metabolic regulation and inflammation control .

- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antimicrobial properties, particularly against resistant strains of bacteria. The sulfonamide group is known for its bacteriostatic effects .

Study 1: FXR Modulation

A patent describes the use of similar compounds as FXR activators for treating metabolic disorders. These compounds demonstrated significant efficacy in preclinical models, leading to reduced markers of inflammation and improved metabolic profiles .

Study 2: Antimicrobial Efficacy

In a comparative study, derivatives of cyclopropanesulfonamide were tested against various bacterial strains. The results indicated a strong bactericidal effect against Staphylococcus spp. with minimal cytotoxicity to human cell lines (L929). This suggests a favorable therapeutic index for potential clinical applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.